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Compound of Interest

Compound Name: 3'-Methyl[1,1'-biphenyl]-4-amine

Cat. No.: B1597528

An In-Depth Technical Guide to the Chemical Properties and Applications of 3'-Methyl[1,1'-
biphenyl]-4-amine

Introduction

3'-Methyl[1,1'-biphenyl]-4-amine is an aromatic amine featuring a biphenyl scaffold, a
structural motif of significant interest in medicinal chemistry and materials science. This guide
provides a comprehensive technical overview of its chemical properties, spectroscopic profile,
synthesis, and potential applications, with a particular focus on its relevance to researchers in
drug development. The presence of the primary amine offers a reactive handle for further
chemical modification, while the biphenyl core provides a rigid, well-defined three-dimensional
structure. The strategic placement of a methyl group on the 3'-position can profoundly influence
the molecule's conformational behavior, metabolic stability, and biological activity, a concept
often referred to as the "magic methyl" effect in drug design.[1][2] This document serves as a
detailed resource, grounding key claims in authoritative references and providing practical
experimental insights.

Core Chemical and Physical Properties

The fundamental identity of a chemical compound is defined by its structure and resulting
physical properties. 3'-Methyl[1,1'-biphenyl]-4-amine is a derivative of 4-aminobiphenyl,
distinguished by a methyl substituent on the meta-position of the second phenyl ring.[3] This
substitution pattern is crucial as it avoids the steric hindrance that would be present in an ortho-
substituted analogue, while still imparting significant electronic and conformational effects.
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Figure 1: Chemical Structure of 3'-Methyl[1,1'-biphenyl]-4-amine

Property Value Source

IUPAC Name 3‘-Methyl-[1,1'-biphenyl]-4- 3]
amine

CAS Number 15776-56-4 [3]

Molecular Formula Ci3HisN [3]

Molecular Weight 183.25 g/mol [3114]

Appearance Solid (predicted)

XLogP3 3.4 [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

C)c;untg p ! 3]

Rotatable Bond Count 1 [3]

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and purity assessment. While a

dedicated experimental spectrum for this specific isomer is not readily available in public

databases, its profile can be reliably predicted based on well-established principles of organic

spectroscopy.[5][6]
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Technique

Expected Features

1H NMR

~2.3-2.4 ppm (s, 3H): Methyl (CHs) protons.
~3.5-4.5 ppm (br s, 2H): Amine (NHz) protons;
signal is often broad and its chemical shift is
concentration-dependent. Exchange with D20
would cause this signal to disappear.[5] ~6.7-7.6
ppm (m, 8H): Aromatic protons. The complex
multiplet pattern arises from the two distinct,
coupled spin systems of the substituted phenyl

rings.

13C NMR

~21-22 ppm: Methyl (CHs) carbon. ~115-150
ppm: Aromatic carbons. Twelve distinct signals
are expected due to the molecule's asymmetry.
The carbon bearing the amino group (C4) will be
shifted upfield (~115 ppm), while the ipso-
carbons of the biphenyl bond (C1, C1") will be

downfield.

Infrared (IR)

~3350 & 3450 cm~*; Two distinct, sharp-to-
medium peaks corresponding to the symmetric
and asymmetric N-H stretching of a primary
amine.[5] ~3000-3100 cm~1: Aromatic C-H
stretching. ~1600-1620 cm~1: N-H bending
(scissoring) vibration. ~1450-1580 cm™1:
Aromatic C=C ring stretching vibrations. ~1250-
1340 cm~1: Aromatic C-N stretching.[5]

Mass Spectrometry (EI-MS)

m/z 183: Molecular ion (M*) peak, which should
be prominent. The odd molecular weight is
consistent with the Nitrogen Rule, indicating the
presence of a single nitrogen atom.[5] Key
Fragments: Loss of He (m/z 182), loss of CH3e
(m/z 168), and cleavage of the biphenyl bond
could lead to fragments corresponding to the

individual substituted phenyl cations.
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Synthesis and Reactivity
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The most robust and widely adopted method for constructing the biphenyl core is the
palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This approach offers high
yields, functional group tolerance, and readily available starting materials. The key
transformation involves coupling an aryl halide with an arylboronic acid. For 3'-Methyl[1,1'-
biphenyl]-4-amine, a logical disconnection points to 4-bromoaniline (or a protected version)
and 3-methylphenylboronic acid as ideal coupling partners.

4-Bromoaniline ) . . Pd Catalyst (e.g., Pd(PPhs)a4)
Qor N-protected derivativeD G’ Methylphenylboronic AC'd] [ + Base (e.g., K2COs3)

\ l ,/’/Additives

Reaction Mixture
in Solvent (e.g., Toluene/H20)

Reaction Conditions

[Heat (e.g., 80-100 °CD

lPost-Reaction

Workup & Purification
(Extraction, Chromatography)

Isolation

(Final Product)
Figure 2: Suzuki-Miyaura Synthesis Workflow
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Figure 2: Suzuki-Miyaura Synthesis Workflow

Detailed Experimental Protocol (Representative)

Causality: The use of an N-protected aniline, such as with a Boc group, is often advisable to
prevent side reactions involving the amine, such as N-arylation, which can poison the
palladium catalyst. A mild inorganic base like potassium carbonate is sufficient to facilitate the
transmetalation step of the catalytic cycle. A biphasic solvent system (e.g., toluene/water or
dioxane/water) is commonly used to dissolve both the organic substrates and the inorganic
base.

Vessel Preparation: To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq), 3-
methylphenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)
three times to remove oxygen, which can degrade the catalyst.

Solvent and Catalyst Addition: Add degassed toluene and water (e.g., in a 4:1 ratio). To this
stirred suspension, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0)
(Pd(PPhs)a, 1-3 mol%).[7]

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)
until the starting aryl halide is consumed (typically 6-18 hours).

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The
resulting crude residue is then purified by flash column chromatography on silica gel (e.g.,
using a hexane/ethyl acetate gradient) to yield the pure 3'-Methyl[1,1'-biphenyl]-4-amine.

Chemical Reactivity

The reactivity of 3'-Methyl[1,1'-biphenyl]-4-amine is dominated by the primary aromatic
amine.
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* N-Functionalization: The amine can be readily acylated, alkylated, or used in reductive
amination protocols. It can also be converted to a diazonium salt, a versatile intermediate for
introducing a wide range of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-

type reactions.

» Electrophilic Aromatic Substitution: The amino group is a powerful activating, ortho-, para-
directing group. Electrophilic substitution (e.g., halogenation, nitration) will preferentially
occur at the C3 and C5 positions of the amine-bearing ring.

Relevance in Drug Discovery and Materials Science

Aromatic amines and biphenyl structures are privileged scaffolds in modern drug discovery.[8]
They are found in numerous FDA-approved drugs and clinical candidates.

» Scaffold for Bioactive Molecules: The biphenyl core acts as a rigid linker, positioning
substituents in a well-defined spatial orientation for optimal interaction with biological targets
like enzymes or receptors.[9] The amine serves as a crucial hydrogen bond donor or a point
for attaching other pharmacophoric elements.

e The "Magic Methyl" Effect: Introducing a methyl group can have surprisingly potent effects
on a molecule's properties.[1] In the case of 3'-Methyl[1,1'-biphenyl]-4-amine, the methyl
group can:

o Improve Metabolic Stability: It can block a potential site of metabolic oxidation by
cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

o Enhance Binding Affinity: The methyl group can fill a small hydrophobic pocket in a
protein's active site, increasing binding potency through favorable van der Waals
interactions.[1]

o Modulate Physicochemical Properties: It increases lipophilicity (as shown by the XLogP3
value), which can influence cell permeability and oral absorption.[2]

 Intermediate for Advanced Materials: Biphenyl amines are precursors for synthesizing
electroactive polymers, liquid crystals, and other functional materials where the electronic
properties of the conjugated system are exploited.
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Safety, Toxicology, and Handling

This is a compound of significant toxicological concern and must be handled with extreme
caution.

The parent compound, 4-aminobiphenyl, is a well-documented and potent human carcinogen.
[10] The International Agency for Research on Cancer (IARC) classifies 4-aminobiphenyl as a
Group 1 carcinogen, meaning it is carcinogenic to humans, specifically causing cancer of the
urinary bladder.[11][12]

e Mechanism of Carcinogenicity: The toxicity of 4-aminobiphenyl arises from its metabolic
activation in the liver by cytochrome P450 enzymes to N-hydroxy intermediates. These
intermediates are transported to the bladder, where under acidic conditions they can form
highly reactive nitrenium ions that bind covalently to DNA, forming DNA adducts.[10][11]
These adducts lead to mutations and are the initiating event in carcinogenesis.

e Presumed Hazard: Due to its structural similarity, 3'-Methyl[1,1'-biphenyl]-4-amine must be
presumed to be a carcinogen and handled accordingly. The presence of the methyl group is
unlikely to mitigate the primary mechanism of toxicity associated with the aromatic amine.

e Handling Precautions:

o Engineering Controls: All handling of the solid or solutions must be conducted in a certified
chemical fume hood to prevent inhalation of dust or aerosols.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab
coat, and splash-proof safety goggles at all times.

o Exposure Routes: Primary aromatic amines can be readily absorbed through the skin.[13]
Avoid all direct contact.

o Disposal: Dispose of all waste as hazardous chemical waste in accordance with
institutional and local regulations.
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Hazard Class Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Skin Irritation H315: Causes skin irritation

Eye Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity H335: May cause respiratory irritation

, . Presumed Carcinogen (based on 4-
Carcinogenicity aminobiphenyl)

Conclusion

3'-Methyl[1,1'-biphenyl]-4-amine is a synthetically accessible compound with a chemical
profile that makes it a valuable building block for research in drug discovery and materials
science. Its biphenyl scaffold, reactive amine handle, and strategically placed methyl group
offer a compelling combination of features for molecular design. However, its utility is
inextricably linked to its significant potential toxicity. The known carcinogenicity of its parent
compound, 4-aminobiphenyl, mandates that all work with this substance be performed with
stringent safety protocols to prevent exposure. For the informed researcher, it represents a tool
of high potential, provided it is handled with the respect its hazardous nature demands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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